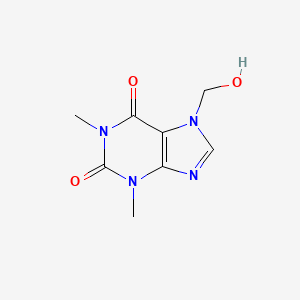![molecular formula C9H7N3O2S B3189414 2-{hydroxy[(1,3-thiazol-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one CAS No. 321598-07-6](/img/structure/B3189414.png)
2-{hydroxy[(1,3-thiazol-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{Hydroxy[(1,3-thiazol-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one is a compound that belongs to the class of thiazole derivatives. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{hydroxy[(1,3-thiazol-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one typically involves the cyclization and condensation of haloketones with thioamide. This process is considered one of the most widely used methods for synthesizing thiazole moieties . Another approach involves treating α-acylaminoketones with stoichiometric amounts of P2S5 or Lawesson’s reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-{Hydroxy[(1,3-thiazol-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophilic reagents like thiourea .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines .
Applications De Recherche Scientifique
2-{Hydroxy[(1,3-thiazol-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential use in drug design and discovery.
Mécanisme D'action
The mechanism of action of 2-{hydroxy[(1,3-thiazol-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one involves its interaction with various molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfazole: An antimicrobial agent.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal agent.
Tiazofurin: An anticancer agent.
Uniqueness
What sets 2-{hydroxy[(1,3-thiazol-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one apart from these similar compounds is its unique structure, which may confer distinct biological activities and chemical reactivity.
Propriétés
Numéro CAS |
321598-07-6 |
|---|---|
Formule moléculaire |
C9H7N3O2S |
Poids moléculaire |
221.24 g/mol |
Nom IUPAC |
3-hydroxy-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C9H7N3O2S/c13-6-2-1-3-10-7(6)8(14)12-9-11-4-5-15-9/h1-5,13H,(H,11,12,14) |
Clé InChI |
WSWKSTZDYDQRIZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)C(=O)NC2=NC=CS2)O |
SMILES canonique |
C1=CC(=C(N=C1)C(=O)NC2=NC=CS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3aR,4R,6S,6aS)-4-(tert-butoxycarbonylamino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylic acid](/img/structure/B3189370.png)






![2-Propenamide, N,N'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis-](/img/structure/B3189432.png)


